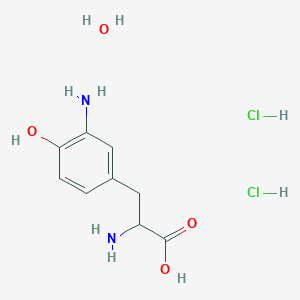
3-Amino-L-tyrosine HCl hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-L-tyrosine HCl hydrate is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of an amino group at the third position of the tyrosine molecule, along with a hydrochloride hydrate form
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-L-tyrosine HCl hydrate typically involves the derivatization of L-tyrosine. One common method includes the use of enzymatic biocatalysts to introduce the amino group at the third position of the tyrosine molecule. This process can be carried out under mild reaction conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic catalysis. These methods offer high specificity and yield, making them suitable for large-scale production. The use of microbial fermentation allows for the production of enantiomerically pure compounds, which is essential for pharmaceutical applications .
化学反応の分析
Types of Reactions: 3-Amino-L-tyrosine HCl hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, reduced derivatives.
Substitution: Substituted tyrosine derivatives.
科学的研究の応用
3-Amino-L-tyrosine HCl hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential cytotoxic effects on cancer cells and its role in inhibiting the growth of certain pathogens.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of 3-Amino-L-tyrosine HCl hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of tyrosine-sensitive mutants by interfering with the biosynthesis of tyrosine. Additionally, it exhibits cytotoxic effects on certain cancer cells by inducing oxidative stress and disrupting cellular metabolism .
類似化合物との比較
L-tyrosine: The parent compound, which lacks the amino group at the third position.
3,4-Dihydroxyphenylalanine (DOPA): A derivative of tyrosine with hydroxyl groups at the third and fourth positions.
Tyramine: A decarboxylated derivative of tyrosine.
Uniqueness: 3-Amino-L-tyrosine HCl hydrate is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBVYBSXFBTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945964 |
Source


|
| Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-22-3 |
Source


|
| Record name | 3-Amino-L-tyrosine dihydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023279223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminotyrosine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














